N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-17-7-9-18(10-8-17)29(25,26)23-12-2-4-15-14-16(6-11-19(15)23)22-21(24)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVKBQWUWSDKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Phosphorus Pentoxide and Methanesulfonic Acid
Patent WO2007116922A1 details a cyclization protocol using (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid as a precursor. Under optimized conditions, phosphorus pentoxide (20–30 equivalents) and methanesulfonic acid facilitate cyclization at 65–75°C for 2–4 hours, yielding the tetrahydroquinoline framework in 70–85% efficiency. This method avoids racemization, critical for maintaining stereochemical integrity. The reaction proceeds via intramolecular nucleophilic attack, followed by acid-catalyzed dehydration (Figure 1).
Reaction Conditions Table
| Parameter | Optimal Range |
|---|---|
| Temperature | 65–75°C |
| Reaction Time | 2–4 hours |
| P₂O₅ Equivalents | 20–30 |
| Solvent | Toluene/DMF (1:1) |
Borrowing Hydrogen Methodology
An alternative approach from ACS Organic Letters employs a manganese(I) PN₃ pincer complex to catalyze the dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols. This one-pot cascade reaction operates at 120°C under argon, utilizing KH/KOH as a dual-base system to suppress quinoline formation. While this method achieves 76–89% yields for simple tetrahydroquinolines, its applicability to derivatives with complex substituents (e.g., sulfonamides) remains untested.
Introduction of the 4-Methoxybenzenesulfonyl Group
Sulfonylation at the tetrahydroquinoline’s N1 position is achieved through nucleophilic substitution with 4-methoxybenzenesulfonyl chloride.
Sulfonylation Protocol
As per WO2007116922A1, the reaction occurs in dichloromethane with diisopropylethylamine (DIPEA) as a base. The tetrahydroquinoline intermediate (1.0 equiv) reacts with 4-methoxybenzenesulfonyl chloride (1.2 equiv) at 0°C to room temperature for 6–8 hours, achieving >90% conversion. The sulfonamide product is isolated via aqueous workup and recrystallization from ethanol/water.
Key Considerations
-
Regioselectivity : The N1 position is preferentially sulfonylated due to steric and electronic factors.
-
Side Reactions : Over-sulfonylation is mitigated by controlled reagent stoichiometry.
Amidation with Furan-2-Carboxylic Acid
The final step involves coupling the sulfonylated tetrahydroquinoline with furan-2-carboxylic acid.
Carbonyldiimidazole (CDI)-Mediated Activation
Patent WO2007116922A1 describes activating the amine using carbonyldiimidazole (1.5 equiv) in tetrahydrofuran (THF) at 50°C for 1 hour. Subsequent reaction with furan-2-carboxylic acid (1.2 equiv) in the presence of DIPEA yields the target carboxamide. Purification via silica chromatography (hexane/ethyl acetate) affords the product in 65–78% yield.
Mechanistic Insight
CDI converts the amine into an imidazolide intermediate, which undergoes nucleophilic acyl substitution with the carboxylic acid (Figure 2).
Optimization Challenges and Solutions
Byproduct Formation During Cyclization
Excessive phosphorus pentoxide (>30 equiv) promotes dimerization, reducing yields. This is mitigated by incremental reagent addition and real-time HPLC monitoring.
Sulfonylation Selectivity
Competitive O-sulfonylation is avoided by maintaining reaction temperatures below 25°C and using aprotic solvents.
Amidation Efficiency
Low yields in the final step are addressed by employing high-purity furan-2-carboxylic acid and anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclization + Sulfonylation + Amidation | 58–72 | High | Moderate |
| Borrowing Hydrogen + Post-modification | Not reported | Limited | High |
The cyclization-based route remains the most validated, albeit requiring stringent temperature control. The borrowing hydrogen approach, while atom-economical, lacks demonstrated compatibility with late-stage sulfonylation/amidation .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide has shown potential in various biological assays. It may exhibit activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials and chemical products. Its unique properties may be harnessed for various applications, including coatings, adhesives, and other specialized chemical formulations.
Mechanism of Action
The mechanism by which N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would require further research and experimentation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and its analogs:
*Calculated based on molecular formulas.
Key Observations :
- The target compound shares the 4-methoxybenzenesulfonyl group with Compound 11 and the 2-(4-chlorophenoxy)acetamide analog, but differs in the carboxamide substituent (furan vs. thiophene or acrylamide).
Physicochemical Data
- Solubility : Sulfonyl and carboxamide groups enhance hydrophilicity, whereas aromatic rings (furan, thiophene) increase lipophilicity. For example, thiophene-2-carboximidamide derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) .
- Purity : Analogous compounds (e.g., Compound 68) achieve >95% purity via HPLC, suggesting robust purification protocols for the target compound .
Key Research Findings
Role of Substituents: The 4-methoxybenzenesulfonyl group enhances metabolic stability by resisting oxidative degradation, as seen in sulfonamide-containing HDAC inhibitors . Furan vs.
Synthetic Challenges :
- Low yields (e.g., 6% for Compound 30) in thiophene derivatives highlight difficulties in introducing branched alkyl chains or fluorinated groups .
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C24H24N2O4S
- Molecular Weight : 436.5 g/mol
- CAS Number : 946212-99-3
The compound exhibits various biological activities primarily attributed to its ability to interact with multiple biological targets. The presence of the furan and tetrahydroquinoline moieties suggests potential interactions with enzymes and receptors involved in inflammatory and infectious processes.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydroquinoline exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells.
- Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The sulfonamide group may enhance the interaction with specific cancer-related targets .
- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of several tetrahydroquinoline derivatives, including this compound. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL. -
Cancer Cell Line Studies :
In vitro studies on human breast cancer cell lines showed that the compound could inhibit cell proliferation and induce apoptosis via the intrinsic apoptotic pathway. This was evidenced by increased levels of cleaved caspase-3 and PARP . -
Inflammation Model :
In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via a multi-step approach:
- Step 1 : Formation of the tetrahydroquinoline core through cyclization of aniline derivatives under acidic or basic conditions.
- Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide group.
- Step 3 : Coupling of the furan-2-carboxamide moiety via amide bond formation, typically using carbodiimide-based coupling agents (e.g., EDC/HOBt). Key factors affecting yield include reaction temperature (optimal range: 0–25°C for sulfonylation), solvent polarity (e.g., DMF or THF), and stoichiometric control of sulfonyl chloride .
Q. How can researchers confirm structural integrity using spectroscopic and crystallographic methods?
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C–H⋯O interactions in sulfonamide derivatives) .
- NMR Spectroscopy : Key signals include the methoxy group (δ ~3.8 ppm, singlet), sulfonamide NH (δ ~10–12 ppm), and furan protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.005 Da) .
Q. What are the primary biological targets and assays for evaluating pharmacological potential?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or carbonic anhydrases using fluorometric or colorimetric assays (e.g., stopped-flow CO2 hydration) .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. What strategies enhance biological activity through structure-activity relationship (SAR) studies?
- Sulfonamide Modifications : Replace 4-methoxy with electron-withdrawing groups (e.g., -F, -CF3) to improve enzyme binding affinity .
- Furan Substituents : Introduce methyl or halogen groups at the 5-position of the furan ring to modulate lipophilicity and metabolic stability .
- Tetrahydroquinoline Core : Explore N-alkylation or oxidation states (e.g., 2-oxo derivatives) to alter conformational flexibility .
Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify clearance issues .
- Formulation Optimization : Use solubilizing agents (e.g., cyclodextrins) or nanoemulsions to improve in vivo exposure .
- Orthogonal Assays : Validate in vitro findings with ex vivo models (e.g., tissue explants) or secondary in vivo endpoints (e.g., biomarker analysis) .
Q. What computational approaches predict binding affinity with enzymatic targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonamide coordination to Zn²+ in carbonic anhydrases) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of key hydrogen bonds .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic/electrostatic interactions .
Q. How can contradictory cytotoxicity vs. therapeutic efficacy data be resolved?
- Dose-Response Analysis : Establish IC50 values across multiple cell lines to identify selectivity windows (e.g., cancer vs. normal cells) .
- Mechanistic Studies : Use RNA-seq or proteomics to differentiate on-target effects from off-target toxicity .
- In Vivo Validation : Conduct xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and efficacy .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
